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Compound Name: DDO-6079

Cat. No.: B15584262 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DDO-6079 with other inhibitors of the

HSP90-CDC37 chaperone system. We delve into the experimental data supporting the

allosteric inhibition mechanism of DDO-6079 and present detailed protocols for key validation

assays.

Cell division cycle 37 (CDC37) is a molecular chaperone and co-chaperone of heat shock

protein 90 (HSP90) that plays a critical role in the maturation and stability of numerous protein

kinases, many of which are oncogenic drivers.[1][2][3] The HSP90-CDC37-kinase complex is a

key node in cancer cell signaling, making it an attractive therapeutic target.[1][2] DDO-6079
has been identified as a first-in-class, specific, allosteric small-molecule inhibitor of CDC37.[1]

[3] It binds to an allosteric site on the middle domain of CDC37, leading to the disruption of the

HSP90-CDC37-kinase chaperone complex and subsequent degradation of client kinases like

CDK4 and CDK6.[1][3] This guide will compare the performance of DDO-6079 with other

compounds known to disrupt the HSP90-CDC37 protein-protein interaction (PPI) and provide

the methodologies to validate its unique allosteric mechanism.

Comparative Performance of HSP90-CDC37
Pathway Inhibitors
The following tables summarize the quantitative data for DDO-6079 and other inhibitors that

target the HSP90-CDC37 interaction. While DDO-6079 is a direct allosteric inhibitor of CDC37,
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other compounds may disrupt the complex by binding to HSP90.
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Inhibitor Target
Binding

Affinity (Kd)

IC50 (PPI

Disruption)

Key Cellular

Effects
Reference

DDO-6079
CDC37

(Allosteric)
1.03 µM (ITC) Not Reported

Decreased

thermostabilit

y of CDK6,

reversal of

palbociclib

resistance.

[4]

Celastrol HSP90 Not Reported Not Reported

Induces

degradation

of Cdk4 and

Akt.

[1]

Withaferin A HSP90 Not Reported Not Reported

Disrupts

HSP90-

CDC37

interaction.

[1]

DDO-5936 HSP90 Not Reported

8.99 ± 1.21

μM (in

HCT116

cells)

Down-

regulation of

p-AKT and p-

ERK1/2, G0-

G1 cell cycle

arrest.

[5]

DDO-5994 HSP90 5.52 μM

6.34 μM (in

HCT116

cells)

Induces

CDK4/6

degradation,

G0/G1 cell

cycle arrest.

[1]

Compound

8c

HSP90-

CDC37 PPI
70.8 μM

20.0 ± 1.2 μM

(in MCF-7

cells)

Reduces

HSP90 client

proteins,

induces

apoptosis.

[1]
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Compound

13g

HSP90-

CDC37 PPI
73.3 μM

19.3 ± 2.0 μM

(in MCF-7

cells)

Reduces

HSP90 client

proteins,

induces

apoptosis.

[1]

Conglobatin A

(FW-04-806)
HSP90 Not Reported Not Reported

Promotes

degradation

of HER2,

Raf-1, and

Akt.

[6]

Signaling Pathway and Point of Inhibition
The diagram below illustrates the HSP90-CDC37 chaperone cycle and highlights the inhibitory

action of DDO-6079 on CDC37, which prevents the maturation of client kinases.
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Chaperone Complex Formation and Function

Inhibition by DDO-6079
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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